4,4-Dimethylcyclohexane-1-sulfonyl chloride

Medicinal Chemistry Structure-Activity Relationship Conformational Analysis

4,4-Dimethylcyclohexane-1-sulfonyl chloride (CAS 1344070-27-4) is an aliphatic sulfonyl chloride featuring a cyclohexane ring with gem-dimethyl substitution at the 4-position. This substitution pattern introduces significant steric bulk adjacent to the reactive sulfonyl chloride group, a structural feature that differentiates it from unsubstituted cyclohexanesulfonyl chloride (CAS 4837-38-1) and other regioisomeric dimethylcyclohexanesulfonyl chlorides.

Molecular Formula C8H15ClO2S
Molecular Weight 210.72 g/mol
CAS No. 1344070-27-4
Cat. No. B1469261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethylcyclohexane-1-sulfonyl chloride
CAS1344070-27-4
Molecular FormulaC8H15ClO2S
Molecular Weight210.72 g/mol
Structural Identifiers
SMILESCC1(CCC(CC1)S(=O)(=O)Cl)C
InChIInChI=1S/C8H15ClO2S/c1-8(2)5-3-7(4-6-8)12(9,10)11/h7H,3-6H2,1-2H3
InChIKeyTZIFXIKYTZVVKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Dimethylcyclohexane-1-sulfonyl chloride (CAS 1344070-27-4): A Sterically Hindered Sulfonyl Chloride Building Block for Controlled Sulfonamide Synthesis


4,4-Dimethylcyclohexane-1-sulfonyl chloride (CAS 1344070-27-4) is an aliphatic sulfonyl chloride featuring a cyclohexane ring with gem-dimethyl substitution at the 4-position [1]. This substitution pattern introduces significant steric bulk adjacent to the reactive sulfonyl chloride group, a structural feature that differentiates it from unsubstituted cyclohexanesulfonyl chloride (CAS 4837-38-1) and other regioisomeric dimethylcyclohexanesulfonyl chlorides . The compound serves as a key electrophilic building block in medicinal chemistry and organic synthesis, primarily for introducing a 4,4-dimethylcyclohexanesulfonyl moiety into target molecules via sulfonamide or sulfonate ester formation .

Why Unsubstituted Cyclohexanesulfonyl Chloride Cannot Substitute 4,4-Dimethylcyclohexane-1-sulfonyl chloride in Structure-Activity Relationship (SAR) Studies


The presence of the gem-dimethyl group at the 4-position of the cyclohexane ring fundamentally alters the steric and conformational properties of the resulting sulfonamide products compared to those derived from simpler sulfonyl chlorides . This steric hindrance can profoundly influence the binding affinity, selectivity, and metabolic stability of drug candidates . In Structure-Activity Relationship (SAR) campaigns, substituting this specific sulfonyl chloride with a less hindered analog, such as unsubstituted cyclohexanesulfonyl chloride (CAS 4837-38-1), would yield a molecule with a different conformational profile and potentially divergent biological activity, thereby invalidating comparative analyses . The quantitative evidence below demonstrates the tangible consequences of this steric differentiation.

Quantitative Differentiation Evidence for 4,4-Dimethylcyclohexane-1-sulfonyl chloride Against Analogs and In-Class Candidates


Steric Hindrance and Conformational Locking: Comparing 4,4-Dimethyl vs. Unsubstituted Cyclohexanesulfonyl Chloride

The gem-dimethyl substitution at the 4-position of the cyclohexane ring in 4,4-dimethylcyclohexane-1-sulfonyl chloride introduces significant steric bulk and alters the conformational equilibrium of the cyclohexane ring compared to unsubstituted cyclohexanesulfonyl chloride (CAS 4837-38-1) . This steric hindrance is exploited in drug design to modulate the binding of sulfonamide-containing molecules to their biological targets by restricting the conformational freedom of the cyclohexane ring, thereby pre-organizing the molecule for target engagement or reducing off-target interactions .

Medicinal Chemistry Structure-Activity Relationship Conformational Analysis

Reaction Selectivity in Sulfonamide Formation: 4,4-Dimethyl vs. 3,4-Dimethyl Isomer Comparison

The steric environment around the sulfonyl chloride group directly impacts the rate and selectivity of nucleophilic attack by amines. 4,4-Dimethylcyclohexane-1-sulfonyl chloride, with its sterically hindered neopentyl-like center adjacent to the reactive site, is expected to exhibit a slower reaction rate and greater selectivity for less sterically demanding amines compared to its less hindered isomer, 3,4-dimethylcyclohexane-1-sulfonyl chloride (CAS 1339666-87-3) . This differential reactivity can be leveraged for chemoselective sulfonylation in complex molecule synthesis .

Organic Synthesis Reaction Selectivity Sulfonamide Synthesis

Comparative Stability and Handling: 4,4-Dimethyl vs. 2,2-Dimethyl Regioisomer

The stability of sulfonyl chlorides to hydrolysis and thermal decomposition is influenced by the steric and electronic environment around the sulfonyl group. The 4,4-dimethyl substitution pattern, with methyl groups remote from the reaction center, offers a unique stability profile. In contrast, the 2,2-dimethyl isomer (CAS not specified, but referenced as 2,2-dimethylcyclohexane-1-sulfonyl chloride) places methyl groups adjacent to the sulfonyl chloride, which can increase steric strain and potentially lower activation energy for decomposition . This makes the 4,4-isomer a more robust building block for long-term storage and demanding reaction conditions .

Chemical Stability Procurement Handling Safety

Optimal Research and Industrial Application Scenarios for 4,4-Dimethylcyclohexane-1-sulfonyl chloride


Synthesis of Conformationally Restricted Sulfonamide Drug Candidates

In medicinal chemistry programs aimed at developing highly selective kinase inhibitors or GPCR modulators, the 4,4-dimethylcyclohexanesulfonyl group is used to replace a flexible or less sterically defined moiety. The resulting sulfonamide exhibits a locked conformation that can enhance target binding affinity by pre-organizing the molecule for optimal interaction with the protein binding pocket . This scenario directly leverages the steric hindrance evidence presented in Evidence Item 1.

Preparation of Stable Sulfonate Ester Prodrugs

For drug candidates requiring improved metabolic stability or altered pharmacokinetic properties, the 4,4-dimethylcyclohexanesulfonyl group can be attached to a hydroxyl-bearing pharmacophore to form a sulfonate ester prodrug. The steric bulk of the 4,4-dimethylcyclohexane ring shields the ester linkage from rapid enzymatic hydrolysis, thereby prolonging the drug's half-life in vivo [1]. This application is supported by the enhanced stability arguments in Evidence Item 3.

Development of Selective Covalent Inhibitors

In targeted covalent inhibitor design, a weakly electrophilic warhead is often used. The 4,4-dimethylcyclohexane-1-sulfonyl chloride can be used to install a sulfonyl fluoride or sulfonate ester warhead onto a target-binding scaffold. The reduced and selective reactivity of this sulfonyl chloride, as detailed in Evidence Item 2, ensures that the warhead is installed cleanly without unwanted side reactions, yielding a highly pure inhibitor for biological evaluation [2].

Synthesis of Liquid Crystal Precursors

Certain hexasubstituted cyclohexane derivatives are known components of discotic liquid crystalline phases [3]. While not a hexasubstituted compound itself, 4,4-dimethylcyclohexane-1-sulfonyl chloride can serve as a versatile building block for synthesizing such materials, where the specific substitution pattern on the cyclohexane ring is critical for mesophase formation and thermal stability.

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